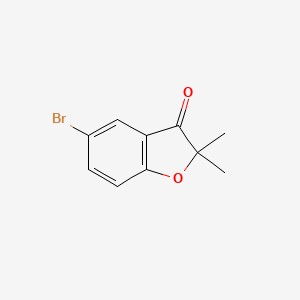
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of this compound is C10H9BrO2 . The InChI code is 1S/C10H9BrO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 241.08 .Scientific Research Applications
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various biologically active compounds such as antibiotics, antifungals, and anticancer agents. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds and has been used in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some benzofuran compounds have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Benzofuran derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell proliferation, inflammation, oxidative stress, and more .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable under normal laboratory conditions. In addition, it is relatively non-toxic and has a wide range of biological activities. However, it is also important to note that it is a relatively expensive compound and is not always readily available.
Future Directions
The future of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-onedimethyl-2,3-dihydro-1-benzofuran-3-one is very promising. There is a great deal of potential for its use in the synthesis of a variety of biologically active compounds, including antibiotics, antifungals, anticancer agents, and other pharmaceuticals. In addition, there is potential for its use in the development of novel drug delivery systems and in the development of new therapeutic agents. Finally, there is potential for its use in the development of new methods of synthesis and for the development of new analytical techniques for the characterization of its structure and properties.
Synthesis Methods
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one can be synthesized through a number of different methods. The most commonly used methods involve the reaction of bromobenzene and 2-methyl-2,3-dihydrobenzofuran in the presence of a base such as sodium methoxide or potassium hydroxide. The reaction is carried out in an inert atmosphere and yields a mixture of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-onedimethyl-2,3-dihydro-1-benzofuran-3-one and 2-methyl-2,3-dihydrobenzofuran. The mixture can then be separated and purified by column chromatography.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran compound and the biomolecules it interacts with .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
properties
IUPAC Name |
5-bromo-2,2-dimethyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZAVFBRFRKEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127049-22-3 |
Source


|
| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793168.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2793169.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2793171.png)


![7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2793181.png)
![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)
![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)

![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)
![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)